Home > Products > Building Blocks P17025 > 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid - 226259-31-0

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Catalog Number: EVT-1627972
CAS Number: 226259-31-0
Molecular Formula: C9H9NO2S
Molecular Weight: 195.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(2-Aminoethyl)-3,4-dihydro-5-hydroxy-2H-1,4-benzothiazine-3-carboxylic acid (DHBT-1)

Compound Description: DHBT-1 is a compound proposed as a potential nigral endotoxin that may contribute to the pathogenesis of Parkinson's disease [, ]. Studies show that DHBT-1 inhibits mitochondrial complex I respiration and causes irreversible inhibition of NADH-coenzyme Q1 reductase activity [, ]. This inhibition is suggested to be due to the formation of electrophilic o-quinone imine intermediates during its oxidation, which bind to complex I sulfhydryl groups [].

7-(2-Aminoethyl)-5-hydroxy-1,4-benzothiazine (BT-2)

Compound Description: BT-2 is a metabolite of DHBT-1 formed through oxidative decarboxylation within the mitochondria []. Similar to DHBT-1, BT-2 also contributes to the irreversible inhibition of mitochondrial complex I by forming electrophilic o-quinone imine intermediates that bind to sulfhydryl groups [].

7-(2-Aminoethyl)-5-hydroxy-1,4-benzothiazine-3-carboxylic acid (BT-1)

Compound Description: BT-1 is another metabolite of DHBT-1 generated through oxidative rearrangement within mitochondria []. Like DHBT-1 and BT-2, BT-1 also contributes to irreversible complex I inhibition by forming electrophilic o-quinone imine intermediates that target complex I sulfhydryl groups [].

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Compound Description: This compound is a key intermediate in the synthesis of Nebivolol, a drug used to treat hypertension [, ]. Various synthetic routes have been explored for its preparation, typically involving steps like esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation [, ].

6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid (FODHCC)

Compound Description: FODHCC is an important derivative used in the synthesis of Fidarestat, a drug candidate for treating diabetic complications []. Its structure has been studied extensively using computational methods, including DFT, to understand its chemical properties and potential applications [].

N-[4-[(2,4-Diaminopteridine-6-yl)methyl]-3,4-dihydro-2H-1,4-benzothiazin-7-yl]carbonyl-L-homoglutamic acid (MX-68)

Compound Description: MX-68 is a methotrexate derivative investigated for its potential as an antifolate agent [, ]. Studies have focused on its synthesis, with a particular emphasis on introducing a tritium label for biological tracking []. Additionally, research has explored its hepatic uptake, biliary excretion, and interaction with transport systems in rat models [].

3,4-Dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides

Compound Description: This class of compounds has been explored for its potential as ligands for the glycine binding site of the NMDA receptor []. Modifications at the 2-position with arylcarbonylmethyl groups have shown promise in enhancing binding affinity to the receptor [].

4-Benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives

Compound Description: This series of compounds has been synthesized and evaluated for its aldose reductase (AR) inhibitory activity []. These compounds are of particular interest due to their potential application in treating diabetic complications []. Among them, SPR-210, a specific derivative with a 4-(4,5,7-trifluorobenzothiazol-2-ylmethyl) substituent, displayed potent AR inhibitory activity in vitro and significantly reduced sorbitol accumulation in the sciatic nerve and lens of diabetic rats [].

9-Fluoro-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acid (MF-934)

Compound Description: MF-934 is a potent antibacterial agent belonging to the pyridobenzothiazine class of quinolones []. It exhibits activity against both Gram-positive and Gram-negative bacteria []. Beyond its antibacterial properties, MF-934 also displays low acute toxicity and favorable pharmacokinetic characteristics in various animal models and humans [].

Overview

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid is an organic compound classified within the benzothiazine family. This compound features a heterocyclic structure that includes both sulfur and nitrogen atoms, making it significant in various biochemical contexts. Its molecular formula is C9H9NO2SC_9H_9NO_2S, and it has a CAS number of 226259-31-0. The compound's unique structure allows it to engage in significant biochemical interactions, particularly with receptors involved in neuronal signaling, such as the N-methyl-D-aspartate receptor.

Synthesis Analysis

Methods

The synthesis of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid can be accomplished through various methods. One prominent approach involves the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones. This reaction typically occurs in the presence of a base, such as potassium carbonate, and a catalyst like 1,4-diazabicyclo[2.2.2]octane. The process can be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques.

Technical Details

The enantioselective synthesis of related compounds has also been explored, demonstrating methods that prevent racemization during hydrolysis of ester groups. Such techniques include one-pot procedures for transesterification and the cleavage of protective groups . These methods highlight the versatility in synthesizing derivatives of benzothiazines that could serve as intermediates in pharmaceutical applications.

Molecular Structure Analysis

Structure

The molecular structure of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid consists of a benzene ring fused to a thiazine ring. The carboxylic acid functional group at the 6-position enhances its solubility and reactivity. The compound's melting point is reported to be between 209°C and 210°C, indicating its stability under standard laboratory conditions .

Data

The molecular weight of this compound is approximately 183.24 g/mol. Its structural features contribute to its distinct chemical properties when compared to other benzothiazine derivatives, particularly those lacking the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized to yield sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.

These reactions are crucial for modifying the compound for specific applications in organic synthesis and medicinal chemistry.

Mechanism of Action

Process

At the molecular level, 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid interacts with specific biomolecules through binding interactions that can either inhibit or activate enzymatic activities. For instance, its interaction with N-methyl-D-aspartate receptors can modulate calcium ion fluxes within cells, influencing downstream signaling pathways critical for neuronal communication.

Data

The compound's ability to affect cellular processes is attributed to its structural properties that facilitate binding with various proteins and enzymes involved in neurotransmission and metabolic regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 209–210 °C
  • Molecular Formula: C9H9NO2SC_9H_9NO_2S
  • Molecular Weight: Approximately 183.24 g/mol

Chemical Properties

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid is classified as an irritant. Its reactivity profile includes susceptibility to oxidation and reduction reactions that are common among heterocyclic compounds.

Applications

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid has significant scientific uses primarily in medicinal chemistry and drug discovery. Its ability to interact with neurotransmitter receptors makes it a candidate for developing therapeutic agents aimed at neurological disorders. Additionally, its unique structural characteristics allow it to serve as an intermediate in synthesizing other biologically active compounds .

Historical Evolution of Synthetic Methodologies

Early Approaches to Benzothiazine Core Construction

Initial synthetic routes to the 1,4-benzothiazine core relied on condensation reactions between ortho-aminothiophenols and carbonyl compounds. The classical Hinsberg synthesis (1887) employed α-halo carbonyls (e.g., chloroacetic acid or bromopyruvates), where nucleophilic thiol attack preceded cyclization to form dihydrobenzothiazinones [4] [6]. Modifications included using disulfide precursors (e.g., 2,2′-dithiodianilines) to mitigate oxidation sensitivity, though yields remained modest (30–50%) due to competing dimerization or overoxidation [6]. For carboxylated derivatives like 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, regioselective functionalization at C6 required directed ortho-metalation of preformed benzothiazines, a low-yielding multi-step process [4]. These methods suffered from harsh conditions (strong acids, high temperatures), limited substrate scope, and poor functional group tolerance.

Table 1: Early Synthetic Methods for Benzothiazine Core

SubstratesConditionsKey ProductLimitations
2-Aminothiophenol + α-Halo carbonylsH₂SO₄, reflux3,4-Dihydro-2H-1,4-benzothiazin-3-oneLow yields (35–45%), side products
2,2′-Dithiodianiline + BromopyruvateEtOH, 0°CBenzothiazine-3-carboxylateCompeting dimerization
Preformed benzothiazine + Organolithium−78°C, THFC6-Carboxylated derivativesMulti-step, <30% yield

Advancements in Cyclocondensation Strategies (2014–2024)

Recent methodologies prioritize atom economy and chemo-selectivity. Key innovations include:

  • Catalytic Systems: Nur-E-Alom et al. (2021) achieved regio- and stereoselective 1,4-benzothiazine synthesis using NaI/K₂S₂O₈ in acetonitrile, enabling carboxylate incorporation via bromopyruvate cyclocondensation (yields: 36–96%) [1]. Nguyen and Retailleau’s TFA-catalyzed umpolung strategy (2023) coupled 2-aminothiophenols with ketones or enaminones, forming spirobis(benzothiazines) with embedded carboxyl motifs (9–89% yield) [1] [6].
  • Heterogeneous Catalysis: Cu-MOF-74 enabled solvent-free cyclization of 2-aminothiophenols with ethyl cyanoacetate, yielding 3-aryl-4H-benzothiazine-4-carbonitriles (>80%), adaptable for carboxylate functionalization [1].
  • Microwave-Assisted Cyclocondensation: Alumina-catalyzed reactions of β-keto esters with 2-aminothiophenols under microwave irradiation delivered 4H-benzothiazines in 69–85% yield within 6–11 minutes, compatible with ester/carboxyl groups [1].

Table 2: Modern Cyclocondensation Approaches (2014–2024)

Catalyst/SystemSubstratesYield (%)Carboxyl Compatibility
NaI/K₂S₂O₈ (oxidative)Alkenes, bromopyruvates36–96High (C3-ester)
TFA/DMSO (umpolung)Enaminones, ketones9–89Moderate (spiro-embedded)
Cu-MOF-74Cyanoacetates>80Low
Al₂O₃/MWIβ-Keto esters69–85High (C2-ester)

Role of Oxidative Dimerization in Scaffold Diversification

Oxidative dimerization serves as a complexity-generating tool for benzothiazine scaffolds. Bisai et al. (2024) demonstrated hypervalent iodine (PIFA/BF₃·Et₂O)-mediated C–C dimerization of carbazole-adjacent heterocycles at −78°C, achieving 77% yield with exclusive C6 regioselectivity [7]. For benzothiazines, in situ dimerization of 3-carboxylic acid intermediates occurs during cyclocondensation: coupling of aminothiophenol (8a) with ethyl bromopyruvate (9c) in CH₂Cl₂ furnished the dimer 11b (15–28% yield) via thiol oxidation to disulfide, followed by double cyclization [6]. This pathway competes with monomer formation but provides direct access to bis-benzothiazines with central disulfide or C–C linkages, enhancing scaffold rigidity for drug discovery.

Table 3: Oxidative Dimerization Pathways

OxidantSubstrateProductRegioselectivity
PIFA/BF₃·Et₂OXiamycin A derivativesC6–C6′ dimerHigh (C6 only)
Air/O₂ (competitive)3-CarboxybenzothiazinesDisulfide-linked bis-benzothiazineUncontrolled

Transition to Green Chemistry and Solvent-Free Protocols

Efforts focus on eliminating solvents and toxic oxidants:

  • Solvent-Free Cyclocondensation: Hydrazine hydrate-catalyzed reactions of 2-aminothiophenols with 1,3-dicarbonyls under neat conditions achieved 83–96% yields in 10 minutes, scalable for carboxylated benzothiazines without purification [1].
  • Aqueous Micellar Catalysis: Teli et al. employed aqueous cetylpyridinium bromide (CPB) micelles for benzothiazine synthesis, where NBS oxidatively coupled styrenes and 2-aminothiophenols to form C2-aryl-1,4-benzothiazines (65–72% yield) [1].
  • Biocatalysis: Baker’s yeast in methanol enabled ultrasonic-accelerated cyclocondensation of β-keto esters, yielding 51–82% benzothiazines, though carboxylate substrates required pH optimization [6].
  • Visible-Light Photocatalysis: KI/DMSO/O₂ systems mediated three-component couplings for 3-aryl-4H-benzothiazin-2-amines under aerobic conditions, avoiding metal catalysts [6].

Future directions include electrochemical oxidation to replace chemical oxidants and continuous-flow systems to enhance mass transfer in solvent-free reactions [1] [7].

Properties

CAS Number

226259-31-0

Product Name

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

IUPAC Name

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

InChI

InChI=1S/C9H9NO2S/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10H,3-4H2,(H,11,12)

InChI Key

JRFXEJOUIZOYPH-UHFFFAOYSA-N

SMILES

C1CSC2=C(N1)C=C(C=C2)C(=O)O

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.